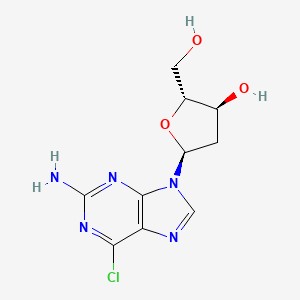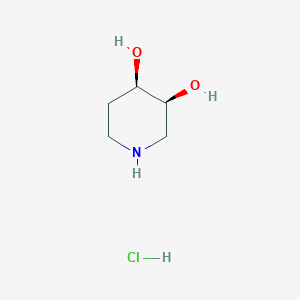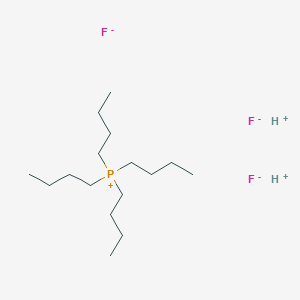![molecular formula C₁₅H₁₄N₂O₅S B1141972 [6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 CAS No. 71542-79-5](/img/no-structure.png)
[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, including hydrolyzing, protecting amino groups, and esterification processes, achieving yields up to 84.6% (Deng, 2007). Another synthesis route utilizes acylation, oxidation, and protection of the carboxy group in one pot, followed by rearrangement, chlorination, and methoxylation, with an overall yield of about 30% (Yuan, 2007).
Molecular Structure Analysis
Investigations into molecular structure and vibrational spectroscopic analysis reveal detailed insights into the compound's geometry and electronic properties. Quantum chemical calculations, including ab initio HF and DFT methods, have been employed to study energies, geometrical structures, and vibrational wavenumbers, indicating the compound's potential nonlinear optical behavior (Ramalingam et al., 2011).
Chemical Reactions and Properties
Research on related molecules demonstrates a variety of chemical reactions, including rearrangements under acidic conditions, which lead to novel skeletal structures. These reactions are crucial for understanding the compound's reactivity and for developing synthetic methodologies for related chemical entities (Kobayashi et al., 1992).
Physical Properties Analysis
The compound and its derivatives exhibit diverse physical properties, including differences in solubility, melting points, and crystalline forms. Studies on pseudopolymorphism and phase stability of related compounds provide insights into how variations in hydration affect physical states and transitions (Ashizawa et al., 1989).
Chemical Properties Analysis
The chemical properties of [6R−(6α,7β)]−7−(Benzoylamino)−3−methyl−8−oxo−5−thia−1−azabicyclo[4.2.0]oct−2−ene−2−carboxylicAcid5 and its analogs, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, have been extensively studied. The interactions with other molecules and the resultant products highlight the compound's versatile chemical nature and its potential utility in synthetic chemistry (Francisco et al., 2003).
Scientific Research Applications
Azelaic Acid's Pharmacological Properties
Azelaic acid, a naturally occurring dicarboxylic acid, has demonstrated efficacy in treating acne and various hyperpigmentary skin disorders due to its antiproliferative and cytotoxic effects on human malignant melanocytes. It's been compared favorably to other treatments like tretinoin and benzoyl peroxide in controlled studies, showing comparable anti-acne efficacy and at least equal effectiveness as hydroquinone in treating melasma (Fitton & Goa, 1991).
Synthetic Utilities of o-Phenylenediamines
Research into the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines has revealed a variety of methods for creating these compounds, which have numerous biological applications. This includes the synthesis of azolylthiazoles, highlighting the structural versatility and importance of these frameworks in medicinal chemistry (Ibrahim, 2011).
Biologically Active Compounds of Plants
A study comparing structural differences among selected carboxylic acids (including benzoic acid and cinnamic acid) found varying levels of antioxidant, antimicrobial, and cytotoxic activity. The study underscores the relationship between molecular structure and biological activity, which is crucial for drug development and the understanding of compound interactions with biological systems (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
The review on the impact of carboxylic acids on microbes like E. coli and S. cerevisiae in biorenewable chemical production highlights the dual nature of these compounds as both valuable industrial precursors and microbial inhibitors. Understanding these mechanisms is essential for metabolic engineering to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).
properties
CAS RN |
71542-79-5 |
|---|---|
Product Name |
[6R-(6α,7β)]-7-(Benzoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5 |
Molecular Formula |
C₁₅H₁₄N₂O₅S |
Molecular Weight |
334.35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)


